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Compound of Interest

Compound Name: Pbt434 mesylate

Cat. No.: B12399127 Get Quote

For researchers, scientists, and drug development professionals, this in-depth technical guide

provides a comprehensive overview of the chemical structure, properties, and biological

activities of Pbt434 mesylate. This document details the core characteristics of the compound,

outlines key experimental protocols, and visualizes its mechanism of action through signaling

pathway diagrams.

Core Chemical Identity and Properties
Pbt434 mesylate, also known as ATH434 mesylate, is a novel, orally bioavailable small

molecule that has garnered significant interest for its therapeutic potential in neurodegenerative

diseases, particularly Parkinson's disease and Multiple System Atrophy. Its chemical structure

is 5,7-dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one

methanesulfonate.

The compound's key properties are summarized in the table below, providing a quick reference

for researchers.
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Property Value Source

IUPAC Name

5,7-dichloro-2-

((ethylamino)methyl)-8-

hydroxy-3-methylquinazolin-

4(3H)-one;methanesulfonic

acid

PubChem

Molecular Formula C₁₃H₁₇Cl₂N₃O₅S PubChem

Molecular Weight 398.3 g/mol PubChem

Synonyms
ATH434 mesylate, PBT-434

mesylate
MedChemExpress

Iron Binding Affinity

Moderate affinity for iron, with

log stability constants of ~11

for Fe²⁺ and ~15 for Fe³⁺. It

also exhibits modest affinity for

copper and zinc.

[1]

Blood-Brain Barrier

Permeability

Pbt434 is orally active and

crosses the blood-brain barrier.
[2]

Mechanism of Action: A Multi-Faceted Approach to
Neuroprotection
Pbt434 mesylate exerts its neuroprotective effects through a primary mechanism centered on

the modulation of iron homeostasis and the inhibition of protein aggregation. Elevated iron

levels in the brain are implicated in the pathology of several neurodegenerative disorders,

contributing to oxidative stress and promoting the aggregation of proteins such as α-synuclein.

The proposed mechanism of action for Pbt434 mesylate involves:

Iron Chelation: Pbt434 acts as an iron chelator, binding to excess labile iron in the brain. This

action prevents iron from participating in redox reactions that generate harmful reactive

oxygen species (ROS).[1]
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Modulation of Transcellular Iron Trafficking: The compound has been shown to modulate the

way iron is transported across the blood-brain barrier.[1]

Inhibition of α-Synuclein Aggregation: By chelating iron, Pbt434 inhibits the iron-mediated

aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and other

synucleinopathies.[2]

The signaling pathway below illustrates the proposed mechanism of action of Pbt434 mesylate
in mitigating iron-induced neurotoxicity.
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Pbt434's neuroprotective mechanism of action.

Synthesis of Pbt434 Mesylate
While a detailed, step-by-step synthesis protocol for Pbt434 mesylate is not publicly available

in peer-reviewed literature, a plausible synthetic route can be conceptualized based on the

general synthesis of quinazolinone derivatives. The synthesis would likely involve a multi-step
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process, beginning with the construction of the core quinazolinone ring system, followed by

functional group interconversions to introduce the ethylaminomethyl side chain, and finally, salt

formation with methanesulfonic acid.

A potential, though unconfirmed, synthetic workflow is outlined below:

Starting Materials
(e.g., substituted anthranilic acid)

Quinazolinone Ring
Formation Chlorination at C5 & C7 N-Methylation at N3 Introduction of

(azidomethyl) group at C2
Reduction of Azide

to Amine
N-Alkylation with

Ethyl Iodide
Mesylate Salt

Formation Pbt434 Mesylate

Click to download full resolution via product page

A plausible, unconfirmed synthetic workflow for Pbt434 mesylate.

Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological activity of Pbt434 mesylate.

In Vitro α-Synuclein Aggregation Assay (Thioflavin T
Assay)
This assay is used to monitor the kinetics of α-synuclein aggregation and to assess the

inhibitory potential of compounds like Pbt434.

Materials:

Recombinant human α-synuclein monomer

Thioflavin T (ThT)

Phosphate-buffered saline (PBS), pH 7.4

96-well black, clear-bottom microplates

Plate reader with fluorescence detection capabilities

Protocol:
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Preparation of Reagents:

Prepare a 1 mM stock solution of ThT in sterile, filtered deionized water.

Dilute the ThT stock solution in PBS to a final working concentration of 25 µM.

Prepare solutions of α-synuclein monomer in PBS at the desired concentration (e.g., 100

µM).

Prepare solutions of Pbt434 mesylate at various concentrations to be tested.

Assay Setup:

In a 96-well plate, combine the α-synuclein monomer solution, the ThT working solution,

and either Pbt434 mesylate solution or vehicle control.

Include wells with α-synuclein and ThT alone as a positive control for aggregation.

Include wells with ThT in PBS alone as a background control.

Incubation and Measurement:

Seal the plate to prevent evaporation.

Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).

Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) using a plate

reader with excitation at approximately 450 nm and emission at approximately 485 nm.

Data Analysis:

Subtract the background fluorescence from all readings.

Plot the fluorescence intensity versus time to generate aggregation curves.

The lag time and the maximum fluorescence intensity are key parameters to assess the

extent and rate of aggregation. The effect of Pbt434 is determined by its ability to increase

the lag time and/or decrease the maximum fluorescence.
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In Vitro Iron Chelation Assay
This assay determines the ability of Pbt434 to bind to iron. A common method utilizes a

fluorescent indicator that is quenched by iron and de-quenched by a chelator.

Materials:

Fluorescent indicator dye (e.g., Calcein-AM or a dichlorofluorescein-based probe)

Iron source (e.g., FeCl₂ or FeCl₃)

Buffer (e.g., HEPES or Tris-HCl)

Pbt434 mesylate

96-well plates

Fluorescence microplate reader

Protocol:

Cell-Free Assay:

Prepare a solution of the fluorescent indicator in the buffer.

Add the iron source to quench the fluorescence of the indicator.

Add varying concentrations of Pbt434 mesylate to the quenched solution.

Measure the recovery of fluorescence over time using a plate reader at the appropriate

excitation and emission wavelengths for the chosen indicator. An increase in fluorescence

indicates that Pbt434 is chelating iron from the indicator.

Cell-Based Assay:

Culture appropriate cells (e.g., neuronal cell line) in a 96-well plate.

Load the cells with a cell-permeant fluorescent iron indicator (e.g., Calcein-AM).
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Induce an increase in intracellular labile iron by treating the cells with an iron source.

Treat the cells with varying concentrations of Pbt434 mesylate.

Measure the change in intracellular fluorescence over time. An increase in fluorescence

indicates intracellular iron chelation by Pbt434.

In Vivo Neuroprotection Studies (6-OHDA and MPTP
Models)
These animal models are used to mimic the dopaminergic neurodegeneration seen in

Parkinson's disease and to evaluate the neuroprotective effects of Pbt434.

Animal Models:

6-hydroxydopamine (6-OHDA) model: Unilateral injection of 6-OHDA into the medial

forebrain bundle or striatum of rodents, causing a specific lesion of the nigrostriatal

dopamine pathway.

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model: Systemic administration of

MPTP to mice, which is metabolized to the toxic MPP+, leading to the destruction of

dopaminergic neurons in the substantia nigra.

General Protocol:

Induction of Neurodegeneration:

Administer 6-OHDA or MPTP to the animals according to established protocols.

Drug Administration:

Administer Pbt434 mesylate (e.g., 30 mg/kg/day) or vehicle control to the animals via oral

gavage. Treatment can be initiated before, during, or after the administration of the

neurotoxin, depending on the study design (prophylactic or therapeutic).

Behavioral Assessment:
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Perform behavioral tests to assess motor function at various time points. Common tests

include the cylinder test, apomorphine- or amphetamine-induced rotation test (for 6-OHDA

model), and the rotarod test.

Histological and Biochemical Analysis:

At the end of the study, euthanize the animals and collect brain tissue.

Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the

survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic

fibers in the striatum.

Measure levels of dopamine and its metabolites in the striatum using high-performance

liquid chromatography (HPLC).

Assess markers of oxidative stress and α-synuclein aggregation in the brain tissue.

In Vitro Blood-Brain Barrier (BBB) Transport Assay
(Transwell Model)
This assay evaluates the ability of Pbt434 to cross the blood-brain barrier.

Materials:

Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary cells)

Transwell inserts with a microporous membrane

Cell culture plates

Pbt434 mesylate

Analytical method to quantify Pbt434 (e.g., LC-MS/MS)

Protocol:

Establishment of the BBB Model:
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Culture the brain microvascular endothelial cells on the apical side of the Transwell inserts

until a confluent monolayer is formed. The integrity of the monolayer can be assessed by

measuring the transendothelial electrical resistance (TEER).

Permeability Assay:

Add a known concentration of Pbt434 mesylate to the apical (blood side) chamber of the

Transwell.

At various time points, collect samples from the basolateral (brain side) chamber.

Quantify the concentration of Pbt434 in the basolateral samples using a validated

analytical method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp =

(dQ/dt) / (A * C₀) where dQ/dt is the rate of transport of the compound across the

monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the

apical chamber.

This technical guide provides a foundational understanding of Pbt434 mesylate for the

scientific community. The provided information on its chemical properties, mechanism of action,

and detailed experimental protocols is intended to facilitate further research and development

of this promising therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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